molecular formula C21H18N2O2S B11363692 3-methyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

3-methyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11363692
M. Wt: 362.4 g/mol
InChI Key: GKRLHAWOJFXHMQ-UHFFFAOYSA-N
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Description

3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, through cyclization reactions.

    Substitution Reactions: Introducing the 3-methyl group and the carboxamide functionality through nucleophilic substitution or acylation reactions.

    Coupling Reactions: Attaching the pyridine and thiophene moieties using cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or pyridine rings.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran, pyridine, or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a precursor for functional materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-arylbenzofurans or 2-alkylbenzofurans.

    Pyridine Derivatives: Compounds such as 3-methylpyridine or 2,6-lutidine.

    Thiophene Derivatives: Compounds like 2-thiophenecarboxamide or 2-thiophenemethanol.

Uniqueness

The uniqueness of 3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-methyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H18N2O2S/c1-14-7-5-11-22-20(14)23(13-16-8-6-12-26-16)21(24)19-15(2)17-9-3-4-10-18(17)25-19/h3-12H,13H2,1-2H3

InChI Key

GKRLHAWOJFXHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

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